molecular formula C17H19N7 B6442618 9-cyclopropyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine CAS No. 2422370-14-5

9-cyclopropyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine

Cat. No.: B6442618
CAS No.: 2422370-14-5
M. Wt: 321.4 g/mol
InChI Key: VEVZBHZNKFKLPQ-UHFFFAOYSA-N
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Description

9-cyclopropyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine: is a complex organic compound that belongs to the class of purines This compound is characterized by the presence of a cyclopropyl group, a pyridinyl group, and a piperazinyl group attached to a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-cyclopropyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl and pyridinyl groups.

    Reduction: Reduction reactions can be performed on the purine core to modify its electronic properties.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common for modifying the pyridinyl and piperazinyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed under basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted purines, which can exhibit different pharmacological properties depending on the nature of the substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, 9-cyclopropyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and mechanisms.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its activity against certain diseases, including tuberculosis .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Uniqueness: 9-cyclopropyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and drug development.

Properties

IUPAC Name

9-cyclopropyl-6-(4-pyridin-2-ylpiperazin-1-yl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7/c1-2-6-18-14(3-1)22-7-9-23(10-8-22)16-15-17(20-11-19-16)24(12-21-15)13-4-5-13/h1-3,6,11-13H,4-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVZBHZNKFKLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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